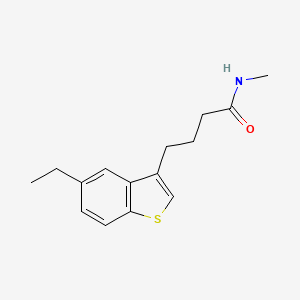
4-(5-Ethyl-1-benzothiophen-3-yl)-N-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Ethyl-1-benzothiophen-3-yl)-N-methylbutanamide is a chemical compound known for its role as a melatonin receptor antagonist
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethyl-1-benzothiophen-3-yl)-N-methylbutanamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Ethyl Group: The ethyl group is introduced at the 5-position of the benzothiophene ring through alkylation reactions.
Attachment of the Butanamide Moiety: The butanamide group is attached to the benzothiophene core via amide bond formation, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Ethyl-1-benzothiophen-3-yl)-N-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
Chemistry: It is used as a model compound for studying the reactivity of benzothiophene derivatives.
Biology: The compound is investigated for its effects on melatonin receptors and circadian rhythms.
Medicine: Research explores its potential as a therapeutic agent for disorders related to melatonin dysregulation, such as sleep disorders and depression.
Industry: It is used in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
The compound exerts its effects by acting as a melatonin receptor antagonist. It binds to melatonin receptors (MT1 and MT2) with high affinity, blocking the action of melatonin. This interaction affects various physiological processes, including sleep-wake cycles and mood regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Agomelatine: Another melatonin receptor antagonist with antidepressant properties.
Ramelteon: A melatonin receptor agonist used for the treatment of insomnia.
Tasimelteon: A melatonin receptor agonist used for non-24-hour sleep-wake disorder.
Uniqueness
4-(5-Ethyl-1-benzothiophen-3-yl)-N-methylbutanamide is unique due to its specific binding affinity for melatonin receptors and its potential applications in both research and therapeutic contexts. Unlike melatonin receptor agonists, this compound acts as an antagonist, providing a different mechanism of action and potential therapeutic benefits.
Propriétés
Numéro CAS |
674773-02-5 |
|---|---|
Formule moléculaire |
C15H19NOS |
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
4-(5-ethyl-1-benzothiophen-3-yl)-N-methylbutanamide |
InChI |
InChI=1S/C15H19NOS/c1-3-11-7-8-14-13(9-11)12(10-18-14)5-4-6-15(17)16-2/h7-10H,3-6H2,1-2H3,(H,16,17) |
Clé InChI |
LFNMYGMSWBAPKW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)SC=C2CCCC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol](/img/structure/B12536559.png)
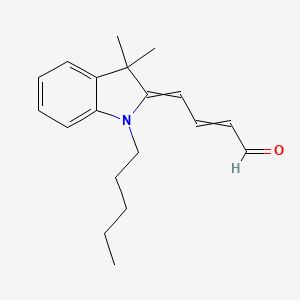

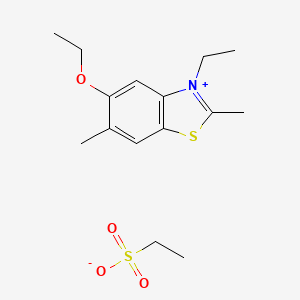
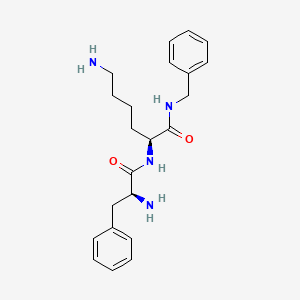
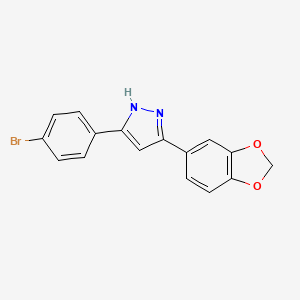

![2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro-](/img/structure/B12536595.png)
![3-Benzoyl-4-phenyl-1,6-dihydrobenzo[h][1,6]naphthyridine-2,5-dione](/img/structure/B12536598.png)
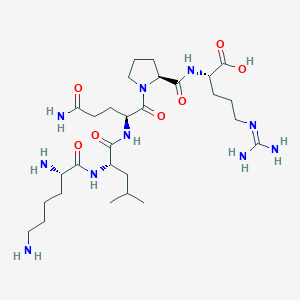
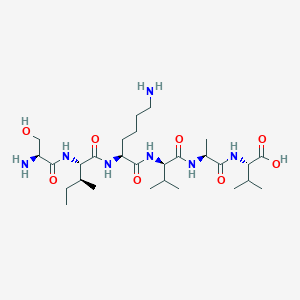
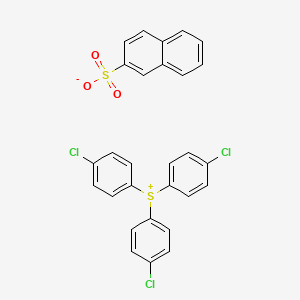
![N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine](/img/structure/B12536633.png)
![9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12536636.png)
